molecular formula C20H19ClN2O2S B11352675 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)ethanone

Cat. No.: B11352675
M. Wt: 386.9 g/mol
InChI Key: HHXGJTJOHWSIIM-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring fused with a piperidine moiety and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but studies suggest it may interact with proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-CHLOROPHENOXY)ETHAN-1-ONE is unique due to its combination of a benzothiazole ring, piperidine moiety, and chlorophenoxy group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)ethanone

InChI

InChI=1S/C20H19ClN2O2S/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)20-22-16-6-2-4-8-18(16)26-20/h1-8,14H,9-13H2

InChI Key

HHXGJTJOHWSIIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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